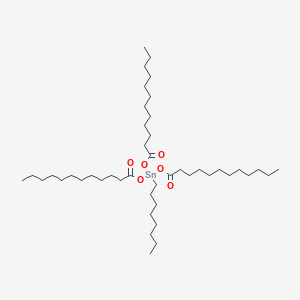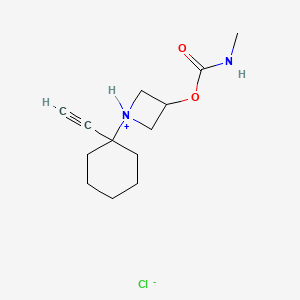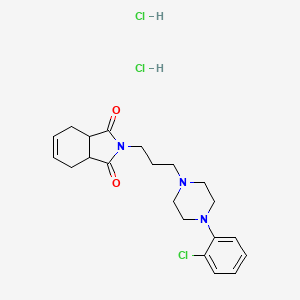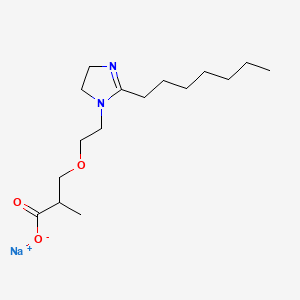
2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Piperidyl)-1,4-dioxaspiro(46)undecane hydrochloride is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride typically involves a multi-step process. One common method includes the reaction of piperidine with a suitable diol under acidic conditions to form the spiro compound. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability. The use of microwave irradiation and Lewis acids in multicomponent reactions has also been explored to streamline the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-(2-Piperidyl)-1,4-dioxaspiro(4
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Pyridyl)-1,4-dioxaspiro(4.6)undecane hydrochloride
- 2-(2-Imidazolyl)-1,4-dioxaspiro(4.6)undecane hydrochloride
Uniqueness
2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, selectivity, and efficacy in various applications .
Propiedades
Número CAS |
7538-17-2 |
|---|---|
Fórmula molecular |
C14H26ClNO2 |
Peso molecular |
275.81 g/mol |
Nombre IUPAC |
2-(1,4-dioxaspiro[4.6]undecan-3-yl)piperidin-1-ium;chloride |
InChI |
InChI=1S/C14H25NO2.ClH/c1-2-5-9-14(8-4-1)16-11-13(17-14)12-7-3-6-10-15-12;/h12-13,15H,1-11H2;1H |
Clave InChI |
CIMIDBQMXVBYFP-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2(CC1)OCC(O2)C3CCCC[NH2+]3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13770141.png)


![Formaldehyde, [3H]](/img/structure/B13770156.png)







